molecular formula C23H20N6O3 B11036653 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11036653
M. Wt: 428.4 g/mol
InChI Key: QSIUKRRDKYREAA-UHFFFAOYSA-N
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Description

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core, followed by the introduction of the 2-pyridin-4-yl and 2-(3,4-dimethoxyphenyl)ethyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is critical to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play critical roles in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: A related compound with variations in the pyrimidin core and additional functional groups.

Uniqueness

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H20N6O3/c1-31-19-4-3-15(13-20(19)32-2)7-11-28-12-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-5-9-24-10-6-16/h3-6,8-10,12-14H,7,11H2,1-2H3

InChI Key

QSIUKRRDKYREAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5)OC

Origin of Product

United States

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